Mal-amide-PEG2-oxyamine-Boc
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Overview
Description
Mal-amide-PEG2-oxyamine-Boc is a polyethylene glycol-based linker molecule that possesses a Boc-protected oxyamine functionality. This compound is widely used in the synthesis of proteolysis targeting chimeras (PROTACs), which are targeted protein degradation agents . The compound’s structure includes a maleimide group and a Boc-protected oxyamine group linked through a linear polyethylene glycol chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amide-PEG2-oxyamine-Boc typically involves the following steps:
Formation of the Maleimide Group: The maleimide group is introduced through a reaction between maleic anhydride and an amine.
Attachment of Polyethylene Glycol: The polyethylene glycol chain is attached to the maleimide group through a nucleophilic substitution reaction.
Introduction of the Oxyamine Group: The oxyamine group is introduced by reacting the polyethylene glycol-maleimide intermediate with an oxyamine compound.
Boc Protection: The oxyamine group is protected with a Boc (tert-butoxycarbonyl) group to prevent unwanted reactions during subsequent steps
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization.
Quality Control: The final product is subjected to rigorous quality control tests to ensure its purity and consistency
Chemical Reactions Analysis
Types of Reactions
Mal-amide-PEG2-oxyamine-Boc undergoes several types of chemical reactions, including:
Substitution Reactions: The maleimide group can undergo nucleophilic substitution reactions with various nucleophiles.
Deprotection Reactions: The Boc group can be removed under acidic conditions to reveal the free oxyamine group.
Conjugation Reactions: The oxyamine group can react with aldehydes or ketones to form oxime linkages
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols. Reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide.
Boc Deprotection: Boc deprotection is usually performed using trifluoroacetic acid in dichloromethane.
Oxime Formation: The oxyamine group reacts with aldehydes or ketones in the presence of an acid catalyst
Major Products
Substitution Products: Various substituted maleimide derivatives.
Deprotected Oxyamine: Free oxyamine group after Boc deprotection.
Oxime Linkages: Stable oxime bonds formed with aldehydes or ketones
Scientific Research Applications
Mal-amide-PEG2-oxyamine-Boc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and conjugates.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential in drug delivery systems and therapeutic agents.
Industry: Utilized in the production of advanced materials and bioconjugates
Mechanism of Action
Mal-amide-PEG2-oxyamine-Boc exerts its effects through the following mechanisms:
Linker Functionality: The maleimide group reacts with thiol groups on proteins, forming stable thioether bonds.
Oxyamine Reactivity: The oxyamine group forms oxime linkages with aldehydes or ketones, enabling the conjugation of various biomolecules.
PROTAC Synthesis: In PROTACs, the compound links an E3 ubiquitin ligase ligand to a target protein ligand, facilitating the ubiquitination and subsequent degradation of the target protein
Comparison with Similar Compounds
Mal-amide-PEG2-oxyamine-Boc is unique due to its combination of a maleimide group, a polyethylene glycol chain, and a Boc-protected oxyamine group. Similar compounds include:
Mal-amide-PEG2-amine: Lacks the oxyamine functionality.
Mal-amide-PEG2-oxyamine: Lacks the Boc protection.
Mal-amide-PEG2-carboxylic acid: Contains a carboxylic acid group instead of an oxyamine group
These similar compounds differ in their functional groups and protective groups, which influence their reactivity and applications.
Properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O8/c1-18(2,3)29-17(25)20-28-13-12-27-11-10-26-9-7-19-14(22)6-8-21-15(23)4-5-16(21)24/h4-5H,6-13H2,1-3H3,(H,19,22)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEIXZXOBWZFWFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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